5-OH-Dpat
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
68593-96-4 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18/h5-7,14,18H,3-4,8-12H2,1-2H3 |
InChI-Schlüssel |
MDBWEQVKJDMEMK-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2O |
Kanonische SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2O |
Synonyme |
2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene 5-hydroxy-2-(di-n-propylamino)tetralin 5-hydroxy-2-N,N-dipropylaminotetralin 5-hydroxy-2-N,N-dipropylaminotetralin hydrobromide 5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (+-)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (R)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (S)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin, (+-)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin, (R)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin, (S)-isomer 5-OH-DPAT |
Herkunft des Produkts |
United States |
Chemical Synthesis and Enantiomeric Characterization of 5 Oh Dpat
Methodologies for Stereospecific Synthesis of 5-OH-DPAT
The differential pharmacological profiles of the (S) and (R) enantiomers of this compound necessitate stereospecific synthesis or resolution of the racemate to isolate the desired isomer. While only the (S)-enantiomer is an active agonist, the (R)-enantiomer acts as a weak antagonist at D2 receptors wikipedia.org.
A common strategy to obtain the individual enantiomers of aminotetralin derivatives involves the resolution of a racemic mixture. A described method for a closely related compound, 8-OH-DPAT, starts with the synthesis of the racemic compound, which is then separated into its R-(+) and S-(-) enantiomers. This separation is achieved using chiral mobile phase chromatography iaea.org.
A synthetic route to a radiolabeled version of the parent racemic compound, (±)-8-hydroxy-2-(N,N-dipropylamino)-[2-³H]tetralin, provides a template for the synthesis of this compound. The synthesis commences from 1,7-dihydroxynaphthalene (B165257) and proceeds through several steps:
Methylation: The starting material is methylated.
Birch Reduction: This is followed by a Birch reduction to produce 8-methoxy-2-tetralone.
Reductive Amination: Reductive amination with n-propylamine and sodium cyanoborohydride introduces the propylamino group. For radiolabeling, a tritiated version of sodium cyanoborohydride is used.
Acylation and Reduction: The secondary amine is then acylated and subsequently reduced to yield the dipropylamino group, resulting in (±)8-methoxy-2-(N,N-dipropylamino)-[2-³H]tetralin.
Demethylation: Finally, treatment with concentrated hydrochloric acid removes the methyl group to give the desired hydroxyl group, yielding (±)-8-hydroxy-2-(N,N-dipropylamino)-[2-³H]tetralin iaea.org.
Following the synthesis of the racemate, chiral chromatography is employed to resolve the (R) and (S) enantiomers iaea.org.
Deuterium-labeled compounds are valuable tools in medicinal chemistry for studying drug metabolism and pharmacokinetics. A general method for the deuteration of aromatic compounds involves an H-D exchange reaction. This can be achieved using heavy water (D₂O) as the deuterium (B1214612) source in the presence of a catalyst, such as platinum on alumina. The reaction can be facilitated by microwave irradiation, which improves heating and reaction efficiency tn-sanso.co.jp.
For a compound like this compound, this strategy would involve reacting the parent molecule with D₂O and a suitable catalyst under controlled temperature and pressure to exchange specific protons with deuterium atoms. The synthesis of a specific deuterated analog like (R)-d₂-5-OH-DPAT would first require the synthesis of the (R)-enantiomer, followed by the deuteration reaction. The reaction conditions would need to be optimized to achieve the desired level of deuterium incorporation at specific positions.
Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body. The development of prodrugs for this compound has been explored to improve its physicochemical properties, such as solubility. One study investigated four novel ester prodrugs: glycine-, proline-, valine-, and beta-alanine-5-OH-DPAT nih.gov.
The chemical stability of these prodrugs is a critical factor in their viability. The stability of valine- and beta-alanine-5-OH-DPAT was found to be acceptable for further studies. These two prodrugs also demonstrated increased solubility compared to the parent compound, with a 4-fold and 14-fold increase, respectively nih.gov. The beta-alanine-5-OH-DPAT prodrug was identified as a particularly promising candidate due to its favorable balance of stability, transport efficiency, and enzymatic conversion nih.gov.
| Prodrug | Solubility Increase (vs. This compound) | Chemical Stability |
| Valine-5-OH-DPAT | 4-fold | Acceptable |
| Beta-alanine-5-OH-DPAT | 14-fold | Acceptable |
Analytical Techniques for Enantiomeric Purity Assessment
The assessment of enantiomeric purity is essential to ensure the desired pharmacological activity and to avoid potential off-target effects from the unwanted enantiomer.
A specific and effective method for determining the enantiomeric purity of this compound is chiral ion-pair chromatography nih.gov. This technique involves the use of a chiral counter-ion in the mobile phase to form diastereomeric ion pairs with the enantiomers of the analyte. These diastereomeric complexes can then be separated on a standard HPLC column.
For the separation of (R)- and (S)-5-OH-DPAT, N-benzyloxycarbonylglycyl-L-proline has been successfully used as the chiral counter ion. This method was able to determine the enantiomeric purity of (R)-5-OH-DPAT to be greater than 99.7% nih.gov.
Key Parameters in Chiral Ion-Pair Chromatography:
Chiral Counter-Ion: The choice of the counter-ion is crucial for achieving separation and depends on the analyte's properties nih.gov.
Mobile Phase Composition: The pH, concentration of the counter-ion, and the organic modifier in the mobile phase all affect the retention and resolution of the enantiomers slideshare.net.
Stationary Phase: Typically, a reversed-phase column is used medcraveonline.com.
Structural Analysis and Conformational Considerations
The three-dimensional structure and conformational flexibility of this compound are important for its interaction with dopamine (B1211576) receptors. The conformational preferences of this compound have been investigated using a combination of molecular mechanics (MMP2) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy.
Studies have shown a good correlation between the experimentally determined conformational distribution from NMR data and the calculated conformations from molecular mechanics. The analysis revealed that this compound preferentially adopts a half-chair conformation where the nitrogen substituent is in a pseudoequatorial position. This conformational preference is believed to be important for its biological activity.
In contrast, a related compound, 5-hydroxy-2-methyl-2-(di-n-propylamino)tetralin, which is inactive as a dopamine agonist, shows a preference for a conformation with a pseudoaxial nitrogen substituent. However, the difference in conformational energy is not considered large enough to be the sole reason for its lack of activity. It is suggested that the steric hindrance from the C(2)-methyl group prevents proper binding to the dopamine receptors.
Receptor Pharmacology and Molecular Interactions of 5 Oh Dpat
Dopamine (B1211576) Receptor Subtype Selectivity and Binding Affinities
5-OH-DPAT is a synthetic compound recognized for its activity as a dopamine receptor agonist. wikipedia.org It demonstrates a notable selectivity for the D2-like family of dopamine receptors, with a particularly high affinity for the D2 and D3 receptor subtypes. The D2-like receptors, which also include the D4 receptor, are G protein-coupled receptors (GPCRs) that play critical roles in various physiological and pathological processes in the central nervous system. Research indicates that D2-like receptors generally exhibit a 10- to 100-fold greater affinity for endogenous dopamine compared to the D1-like (D1 and D5) receptor family. frontiersin.org this compound's pharmacological profile is characterized by its potent binding to these D2 and D3 receptors, making it a valuable tool in neuroscience research for probing the function of these specific subtypes. wikipedia.org
The selectivity of a ligand is often best understood in comparison to other compounds that target the same family of receptors. When compared to the endogenous ligand dopamine, and other synthetic agonists, this compound's profile shows a clear preference for the D2 and D3 subtypes. For instance, the related compound 7-OH-DPAT also shows a high affinity for D3 receptors, often with greater selectivity over D2 receptors, and has been used extensively to investigate the role of D3 receptors in behavior. nih.govnih.gov
Other dopaminergic ligands, such as the novel antipsychotic candidate cariprazine, also exhibit high affinity for both D3 (Ki = 0.085 nM) and D2 (Ki = 0.49 nM) receptors. nih.gov In contrast, some typical antipsychotics like risperidone and chlorpromazine show a preference for striatal D2 receptors over D3 receptors. nih.gov The binding characteristics of this compound place it among a class of potent D2/D3 agonists, though its precise selectivity ratio can vary depending on the experimental conditions.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Dopamine D3 Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Cariprazine | 0.49 | 0.085 | nih.gov |
| 7-OH-DPAT | ~20-202 | ~0.5-20 | nih.govguidetopharmacology.org |
| Risperidone | Preferential for D2 | Lower affinity for D3 | nih.gov |
Stereoselective Agonism and Antagonism at Dopamine Receptors
The biological activity of this compound is highly dependent on its stereochemistry, with its two enantiomers, (S) and (R), possessing distinct pharmacological properties.
The agonistic effects of this compound at dopamine D2 and D3 receptors are almost exclusively attributed to the (S)-enantiomer. wikipedia.org This stereospecificity is a common feature of many pharmacologically active compounds, where the three-dimensional arrangement of atoms dictates the molecule's ability to bind to and activate its receptor target. The (S)-enantiomer of this compound effectively mimics the action of endogenous dopamine at these receptors, initiating downstream signaling cascades. Studies comparing the enantiomers show that (S)-5-OH-DPAT is a potent agonist, capable of stimulating G-protein coupling and subsequent cellular responses. nih.gov
Molecular Mechanisms of Receptor Activation and Signaling
The activation of D2 and D3 receptors by agonists like (S)-5-OH-DPAT involves intricate molecular interactions within the receptor's transmembrane domains. The binding of an agonist is believed to stabilize a specific active conformational state of the receptor, which facilitates its coupling to intracellular G proteins, typically of the Gi/o family. This coupling, in turn, inhibits the activity of the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Molecular modeling and simulation studies provide insight into how ligands like this compound interact with the receptor's binding pocket. nih.gov It is proposed that the functional outcome of ligand binding is driven by concerted interactions with transmembrane helices 5 (TM5) and 6 (TM6). frontiersin.orgnih.gov Specifically, the (S)-5-OH-DPAT enantiomer is thought to establish simultaneous contacts with both TM5 and TM6, a binding mode associated with robust agonism. nih.gov In contrast, the (R)-enantiomer may adopt a different orientation within the binding pocket, leading to exclusive TM5 interactions and resulting in its weak antagonistic or partial agonist profile. nih.gov These distinct binding modes provide a structural basis for the observed stereoselective pharmacology of this compound.
G Protein Coupling Pathways (e.g., G0B, Gi2, Gz)
As an agonist at D2-like receptors, this compound initiates intracellular signaling cascades by coupling to and activating specific heterotrimeric G proteins. The D2 receptor family is canonically associated with the Gi/o family of G proteins, which are inhibitory in nature. Research has demonstrated that activation of the D2 receptor by this compound leads to the engagement of several specific Gα subunits.
Studies using bioluminescence resonance energy transfer (BRET) assays have characterized the coupling profile of the enantiomers of this compound. Both (R)-5-OH-DPAT and (S)-5-OH-DPAT have been shown to induce coupling to Gα subunits GoB, Gz, and Gi2 at the D2 receptor. nih.gov This aligns with broader findings that D2-like receptors can couple to multiple G proteins from the Gi/o family, and that Gz proteins are functionally coupled to D2-like receptors in vivo. nih.gov
Beta-Arrestin Recruitment Profiles and Differential Biasing
Beyond G protein activation, G protein-coupled receptors (GPCRs) can also signal through β-arrestin pathways. The ability of a ligand to preferentially activate one pathway over the other is known as biased agonism. This functional selectivity is a key area of modern pharmacology.
The functional profile of this compound's enantiomers shows a preference for G protein-mediated signaling over β-arrestin 2 (βarr2) recruitment. nih.gov Specifically, (R)-5-OH-DPAT demonstrates a more pronounced preference for G protein coupling over βarr2 engagement when compared to dopamine and the (S)-5-OH-DPAT enantiomer. nih.gov It is noteworthy that neither of the this compound enantiomers was found to induce preferential coupling to βarr2, suggesting they are not β-arrestin-biased agonists at the D2 receptor. nih.gov This G protein preference may result in these compounds being less susceptible to receptor desensitization, which is often mediated by β-arrestin. nih.gov
Ligand-Receptor Binding Kinetics
The temporal aspects of a drug's interaction with its receptor, defined by its binding kinetics, are critical determinants of its pharmacological effect. The forward (on-rate) and reverse (off-rate) constants dictate the speed of receptor association and the duration of the drug-receptor complex.
Forward (kon) and Reverse (koff) Rate Constants at D2 Receptors
The binding kinetics of the (R) and (S) enantiomers of this compound at the dopamine D2 receptor (D2R) have been estimated using time-resolved ion channel activation assays. The reverse rate constant (koff), which determines the residence time of the ligand on the receptor, was found to be similar for both (R)- and (S)-5-OH-DPAT at the wild-type D2 receptor. However, their koff rates were slower than those of dopamine, indicating a longer residence time.
Conversely, the forward rate constant (kon) was estimated to be higher for (S)-5-OH-DPAT than for (R)-5-OH-DPAT. This faster association rate for the (S)-enantiomer is consistent with its higher observed potency. The difference in kon, rather than koff, appears to be the primary driver of the higher affinity of (S)-5-OH-DPAT.
| Compound | koff (s-1) |
|---|---|
| (S)-5-OH-DPAT | 0.028 ± 0.010 |
| (R)-5-OH-DPAT | 0.030 ± 0.008 |
| Dopamine (DA) | 0.197 ± 0.012 |
Role of Conserved Serine Residues (e.g., S1935.42) in Binding and Kinetics
Within the binding pocket of the D2 receptor, specific amino acid residues play a crucial role in ligand recognition and binding. A conserved serine residue in transmembrane helix 5, S1935.42, is particularly important for the binding of certain agonists.
Research has shown a preferential interaction of (S)-5-OH-DPAT, but not (R)-5-OH-DPAT, with this serine residue. The interaction with S1935.42 has a significant impact on the forward rate constant (kon) for (S)-5-OH-DPAT. When this residue is mutated (e.g., to S1935.42A), the kon of (S)-5-OH-DPAT is lowered, and the potency difference between the two enantiomers is reduced. This indicates that S1935.42 is a key determinant of the rapid binding and high potency of the (S)-enantiomer. In contrast, the binding kinetics of (R)-5-OH-DPAT are only marginally affected by the S1935.42A mutation.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
To visualize and understand the dynamic interactions between this compound and the D2 receptor at an atomic level, researchers employ molecular dynamics (MD) simulations. These computational techniques model the movement of every atom in the ligand-receptor complex over time, providing insights into stable binding poses and the specific molecular contacts that govern affinity and function.
MD simulations based on the active-state structure of the D2R have confirmed the importance of the S1935.42 residue. These simulations show that (S)-5-OH-DPAT forms prominent polar contacts with S1935.42. nih.gov In contrast, the (R)-enantiomer primarily forms polar interactions with a different serine, S1975.46, and does not interact extensively with S1935.42. nih.gov Simulations also revealed that (R)-5-OH-DPAT can form a meta-stable binding mode involving S1935.42, which may form a step in the binding and unbinding process, potentially slowing its dissociation from the receptor.
Pharmacodynamic Profile of 5 Oh Dpat in Pre Clinical Models
Modulation of Neurotransmitter Release and Dynamics
As a dopamine (B1211576) agonist, 5-OH-DPAT directly influences the dopaminergic system. Studies in anesthetized animal models have used striatal dopamine (DA) levels as a key pharmacodynamic endpoint to measure the compound's effect. researchgate.net The regulation of dopamine release is a critical function of D2-receptor agonists. The enantiomers of this compound exhibit different binding modes and functional outcomes at the dopamine D2 receptor (D₂R). nih.gov Molecular dynamics simulations indicate that the (S)-enantiomer establishes simultaneous contacts with transmembrane helices 5 and 6 (TM5/TM6) of the receptor, while the (R)-enantiomer adopts an inverted position with exclusive TM5 interactions. nih.gov This difference in binding likely underlies their varying effects on dopamine release and signaling. This targeted action on dopamine receptors is central to its mechanism of modulating neurotransmitter dynamics in the striatum.
In vivo studies have confirmed the functional consequences of this compound's engagement with dopamine receptors. Following administration in animal models, a strong and reversible pharmacological effect on the dopaminergic system is observed. researchgate.net The functional outcomes are stereoselective, meaning the different optical isomers of the molecule have different effects. For instance, in vivo evaluation of the enantiomers' ability to alter brain DOPA levels in rats revealed that (R)-5-OH-DPAT acts as a weak DA D2-receptor antagonist, in contrast to the agonistic properties of the racemate. nih.gov Molecular studies suggest that the (R)-enantiomer of this compound shows a preference for G protein coupling over β-arrestin recruitment at the D₂R compared to dopamine and the (S)-enantiomer. nih.gov This biased signaling could lead to prolonged receptor activation with less desensitization, a key functional outcome of receptor activation. nih.gov
Pharmacokinetic-Pharmacodynamic (PK-PD) Relationship Modeling
The relationship between the concentration of this compound in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) has been characterized through sophisticated modeling to predict its therapeutic action. researchgate.net
The in vivo transport and resulting plasma concentrations of this compound have been characterized, particularly using novel delivery systems like transdermal iontophoresis. researchgate.net In pre-clinical models, this method allows for controlled delivery of the compound. Research has demonstrated a linear correlation between the applied current density and the in vivo flux of the drug, indicating that the delivery and subsequent plasma levels can be precisely titrated. researchgate.net This controlled transport enables stable plasma profiles, which is crucial for achieving continuous dopaminergic stimulation. researchgate.net
Table 1: In Vivo Transport Characteristics of this compound via Transdermal Iontophoresis
| Parameter | Finding | Implication |
| Transport vs. Current Density | The in vivo flux was linearly correlated with the current density. researchgate.net | Drug delivery can be precisely controlled and titrated by adjusting the current. researchgate.net |
| Pharmacological Response | A strong, reversible effect was observed following administration. researchgate.net | The compound's action can be initiated and ceased in a controlled manner. |
| Delivery Profile | Steady delivery rates translate into continuous dopaminergic stimulation. researchgate.net | A consistent therapeutic effect can be maintained, potentially reducing side effects. researchgate.net |
To mathematically describe the link between this compound concentration and its effect on dopamine release, compartmental modeling has been employed. researchgate.net Analysis of the PK-PD relationship revealed that the connection between the drug's plasma concentration and the biomarker response (striatal dopamine levels) is best described by an "effect compartment" model. researchgate.net This type of model posits that the drug effect is driven by the concentration in a hypothetical effect compartment, which is linked to the central plasma compartment. This characterization was found to be more suitable than an indirect response model for this compound. researchgate.net
Table 2: PK-PD Compartmental Model Findings for this compound
| Model Type | Applicability to this compound | Rationale |
| Effect Compartment Model | Best characterization of the plasma concentration-biomarker response relationship. researchgate.net | Accurately links drug concentration in a hypothetical effect site to the observed changes in dopamine release. researchgate.net |
| Indirect Response Model | Less suitable compared to the effect compartment model. researchgate.net | The drug's effect is more directly related to its concentration at the site of action rather than modulating the production or elimination of a response variable. |
The rate at which this compound is delivered into the system can significantly impact its pharmacodynamic efficiency. researchgate.net Covariate analysis within PK-PD modeling suggested that the delivery rate can affect the efficiency of the drug's action. researchgate.net Specifically, steady and controlled delivery rates, such as those achieved through transdermal iontophoresis, are translated into continuous and stable dopaminergic stimulation. researchgate.net This finding highlights that the method and speed of administration are critical variables in optimizing the therapeutic effects of this compound. researchgate.net
Advanced Methodologies for Investigating 5 Oh Dpat
Radioligand Development and In Vivo Imaging Techniques
The development of radiolabeled 5-OH-DPAT has significantly advanced the study of dopamine (B1211576) receptor distribution and function in the living brain.
Radiosynthesis of Carbon-11 Labeled this compound ([11C]-5-OH-DPAT)
Radiosynthesis of [11C]-5-OH-DPAT is a critical step for its application in imaging studies. This process typically involves the synthesis of [11C]-1-propionyl chloride, followed by a coupling reaction with an appropriate secondary amine precursor to form an amide. This amide is then reduced to yield the desired tertiary amine product. wikidoc.org The final radiolabeled product is purified using reverse-phase high-performance liquid chromatography (HPLC). Radiochemical yields for this process typically range from 5-10% within 60-75 minutes from the end of 11CO2 trapping, achieving specific activities in the range of 250-1,000 Ci/mmol. wikidoc.org
Application in Positron Emission Tomography (PET) Research for D2/D3 Receptor Mapping
[11C]-5-OH-DPAT serves as an agonist radioligand for mapping the distribution and function of D2 and D3 receptors in the brain, particularly in regions rich in dopaminergic innervation such as the striatum. nih.govwikipedia.orgwikipedia.org PET studies in animal models, including rats and rhesus monkeys, have demonstrated the selective localization of [11C]-5-OH-DPAT in the striata, exhibiting rapid and reversible kinetics. wikipedia.orgtocris.com For instance, in a rhesus monkey PET study, the ratio between striata and cerebellum approached approximately 2 at 40 minutes post-injection. wikipedia.org
The application of [11C]-5-OH-DPAT in PET research is particularly valuable for assessing the high-affinity (HA) state of D2 receptors, which is considered the functional state of the receptor and may be altered in certain disease states. wikidoc.orgwikipedia.org Studies have shown that the binding of [11C]-5-OH-DPAT to D2 receptors in the striatum is displaceable by dopamine D2 receptor antagonists like sulpiride (B1682569) and by endogenous dopamine. wikipedia.org Furthermore, the selective binding to the striata is significantly reduced in the presence of the GTP analog, Gpp(NH)p, indicating that [11C]-5-OH-DPAT binds to the high-affinity state of the D2 receptor. wikipedia.org
In Vitro and Ex Vivo Autoradiographic Binding Studies
In vitro and ex vivo autoradiographic binding studies are instrumental in characterizing the binding properties of this compound at a tissue level. These studies involve incubating brain slices with [11C]-5-OH-DPAT. wikidoc.orgwikipedia.orgtocris.com
Key Findings from Autoradiographic Studies:
Selective Binding: In vitro autoradiographs of rat brain slices reveal selective binding of [11C]-5-OH-DPAT to dopaminergic regions within the striata. wikidoc.orgwikipedia.org
Displacement: This selective binding can be displaced by sulpiride, a D2 receptor antagonist, and by varying concentrations of dopamine, confirming the specificity of this compound for dopamine receptors. wikipedia.org
High-Affinity State Binding: The binding of [11C]-5-OH-DPAT to the striata in rat brain slices is significantly reduced or abolished in the presence of the non-hydrolyzable GTP analog, Gpp(NH)p. wikipedia.orgcenmed.com This observation is indicative of the binding of [11C]-5-OH-DPAT to the high-affinity state of the D2 receptor, which is coupled to G-proteins. wikipedia.orgcenmed.com
Ex Vivo Confirmation: Ex vivo autoradiographic studies in rats have further corroborated the selective binding of [11C]-5-OH-DPAT to the striata. wikipedia.orgcenmed.com
These studies collectively demonstrate the utility of [11C]-5-OH-DPAT as a radioligand for investigating the high-affinity state of D2/D3 receptors.
In Vivo Microdialysis for Neurochemical Monitoring
In vivo microdialysis is a powerful technique used to monitor extracellular concentrations of neurochemicals in specific brain regions of living animals. This method allows for the dynamic assessment of neurotransmitter release and the effects of pharmacological agents.
Measurement of Extracellular Dopamine and this compound Concentrations in Specific Brain Regions (e.g., Striatum)
Microdialysis is employed to measure the extracellular levels of dopamine and this compound in specific brain regions, such as the striatum. fishersci.ca This technique involves implanting a microdialysis probe into the brain region of interest, through which a physiological solution is perfused. Substances from the extracellular fluid diffuse across a semipermeable membrane at the tip of the probe into the perfusate, which is then collected and analyzed. fishersci.ca
Research Findings:
Studies using in vivo microdialysis have investigated the pharmacokinetic and pharmacodynamic properties of this compound, particularly its active (S)-enantiomer. For instance, in anesthetized animal models, microdialysis has been used to simultaneously monitor striatal dopamine levels and this compound concentrations. fishersci.ca These studies have shown that this compound can induce a strong and reversible pharmacodynamic effect, specifically influencing dopamine release in the striatum. fishersci.ca The ability to continuously monitor both the administered compound and its neurochemical effects in real-time provides invaluable data for understanding the in vivo actions of this compound and its impact on dopaminergic neurotransmission. fishersci.ca
Mutagenesis and Homology Modeling Studies in Receptor Research
Mutagenesis and homology modeling studies are crucial for elucidating the molecular mechanisms underlying the interaction of ligands like this compound with their target receptors, particularly dopamine D3 receptors. These advanced methodologies provide insights into the specific amino acid residues involved in ligand binding and receptor activation.
Site-directed mutagenesis involves altering specific amino acid residues within the receptor protein to observe the impact on ligand binding and receptor function. For this compound, such studies have focused on residues within the agonist binding pocket of D3 receptors, which are known to be important for agonist binding activity. wikipedia.orgdaneshyari.com
Key Findings from Mutagenesis Studies:
Ser192 Importance: Mutation of Ser192 to Alanine (Ser192A) in the D3 receptor has been shown to result in a significant loss of activity for various agonist compounds, with the most pronounced loss observed for this compound and related 5-hydroxy derived molecules. wikipedia.orgdaneshyari.com This suggests that Ser192 plays a critical role, likely through hydrogen bonding with the catechol moiety of dopamine and similar agonists, in the binding and activation of the D3 receptor. wikipedia.org
Other Residues: Other residues, such as Thr369 in transmembrane (TM) domain 7, have also been investigated, revealing their involvement in the interaction profile of this compound and other agonists with the D3 receptor. wikipedia.orgdaneshyari.com
Homology modeling complements mutagenesis by providing a three-dimensional structural framework of the receptor, allowing researchers to visualize and predict how ligands interact with the binding site. By building models of dopamine receptors based on the known structures of related G-protein coupled receptors (GPCRs), the binding modes of compounds like this compound can be simulated. wikipedia.org
Insights from Homology Modeling:
Homology modeling has indicated specific hydrogen bonding interactions between this compound and residues within the D3 receptor binding pocket. wikipedia.org These models help explain the observed changes in binding affinity and activity following targeted mutations, providing a molecular basis for the pharmacological profile of this compound. wikipedia.orgdaneshyari.com
The combined approach of mutagenesis and homology modeling allows for the development of hypotheses regarding structural determinants that govern high-affinity binding, selective binding, or differences in ligand binding, thereby deepening the understanding of this compound's mechanism of action at dopamine receptors. wikipedia.org
Pre Clinical Therapeutic Investigations and Translational Prospects
Novel Drug Delivery Systems (e.g., Transdermal Iontophoresis) for Controlled Administration
The development of novel drug delivery systems for 5-OH-DPAT, particularly transdermal iontophoresis, has shown significant promise in pre-clinical investigations for achieving controlled and sustained administration. Iontophoresis is a non-invasive physical method that enhances the percutaneous penetration of charged molecules by applying a small electrical current across the skin nih.govguidetomalariapharmacology.org. This approach offers the advantage of bypassing hepatic first-pass metabolism, providing an alternative to oral drug delivery nih.gov. The primary mechanisms by which iontophoresis facilitates drug delivery across the skin are electrorepulsion and electroosmosis guidetomalariapharmacology.org. Electrorepulsion involves the direct effect of the applied electric field on the charged permeant, while electroosmosis results from the net negative charge of the skin at physiological pH guidetomalariapharmacology.org.
In vitro studies have demonstrated the feasibility and potential of transdermal iontophoretic delivery of this compound across human stratum corneum (HSC) and dermatomed human skin (DHS) wikipedia.orgwikipedia.org. Research has meticulously investigated various parameters influencing the flux of this compound, including donor solution pH, drug donor concentration, current density, and the presence of co-ions like NaCl guidetomalariapharmacology.orgwikipedia.orgwikipedia.orgnih.gov.
Detailed Research Findings:
Influence of pH: An increase in donor solution pH from 3 to 5 led to a significant increase in this compound flux, likely due to the influence of skin perm-selectivity and competition with hydrogen ions. Further increasing the pH to 6 did not result in additional flux enhancement guidetomalariapharmacology.orgwikipedia.orgwikipedia.org. The optimal pH for iontophoretic delivery is generally where the compound exists predominantly in an ionized form guidetomalariapharmacology.org.
Concentration and Current Density: The iontophoretic transport of this compound was found to increase linearly with both drug donor concentration and applied current density (e.g., 0.25-0.5 mA/cm²) wikipedia.orgwikipedia.orgsigmaaldrich.com. This linear relationship is crucial as it provides a convenient method for managing dose titration, particularly for conditions like Parkinson's disease therapy wikipedia.orgwikipedia.orgsigmaaldrich.com.
Effect of Co-ions: An increase in the concentration of sodium chloride (NaCl) dramatically reduced the flux of this compound. This reduction is attributed to ion competition, where extraneous ions compete with the drug ions for transport across the skin guidetomalariapharmacology.orgwikipedia.orgwikipedia.orgzhanggroup.org. Lowering the Na+ concentration in the donor phase from 78 to 10 mM resulted in a 2.5-fold enhancement of the steady-state flux nih.gov.
Skin Type Variability: Studies comparing HSC and DHS revealed that iontophoretic transport was less efficient with dermatomed human skin, and the response in the flux profile (switching current on and off) was shallower compared to human stratum corneum wikipedia.orgwikipedia.org.
Delivery Rate Potential: Under optimized conditions, a delivery rate of 104 µg of this compound per cm² patch per hour was deemed feasible in in vitro studies. This suggests that therapeutic levels could potentially be achieved with a smaller patch size compared to other agents like rotigotine (B252) wikipedia.orgwikipedia.org.
Pharmacokinetic-Pharmacodynamic (PK-PD) Relationships: In vivo investigations using an anesthetized animal model (rat) confirmed a linear correlation between the in vivo flux of (S)-5-OH-DPAT and the applied current density, further supporting the titratability of drug delivery nih.govsigmaaldrich.com. These studies also demonstrated that transdermal iontophoresis of (S)-5-OH-DPAT resulted in a strong and reversible pharmacodynamic effect, specifically an increase in striatal dopamine (B1211576) release nih.govsigmaaldrich.com. Crucially, simultaneous PK-PD analysis indicated that steady delivery rates translate into continuous dopaminergic stimulation, which can be beneficial for reducing side effects associated with the symptomatic treatment of Parkinson's disease nih.govsigmaaldrich.com.
Prodrug Strategies: The exploration of prodrugs for this compound has also been undertaken to further enhance transdermal iontophoretic delivery uni-freiburg.de. For instance, β-alanine-5-OH-DPAT, a prodrug, showed higher in vitro transport efficiency across human skin compared to the parent compound uni-freiburg.de. While initial plasma concentrations were lower, the prodrug exhibited higher post-iontophoresis plasma concentrations, explained by delayed release due to hydrolysis and skin depot formation. This resulted in a prolonged pharmacological effect with a comparable maximum effect to this compound, highlighting the potential of prodrugs to optimize delivery by balancing transport rate and enzymatic conversion uni-freiburg.de.
Data Table:
| Parameter Investigated | Effect on this compound Iontophoretic Flux | Key Findings | References |
| Donor Solution pH | Increased flux from pH 3 to 5 | Significant increase; no further increase at pH 6; attributed to skin perm-selectivity and H+ competition. | guidetomalariapharmacology.orgwikipedia.orgwikipedia.org |
| Drug Donor Concentration | Linear increase in transport | Direct proportionality, allowing for dose titration. | wikipedia.orgwikipedia.org |
| Current Density | Linear increase in transport | Direct proportionality (e.g., 0.25-0.5 mA/cm²), enabling titratable drug delivery. | wikipedia.orgwikipedia.orgsigmaaldrich.com |
| NaCl Concentration | Dramatically reduced flux | Due to ion competition; lowering Na+ from 78 to 10 mM enhanced flux 2.5-fold. | wikipedia.orgwikipedia.orgnih.govzhanggroup.org |
| Skin Type | Less transport with DHS vs. HSC | Shallower flux profile response with DHS. | wikipedia.orgwikipedia.org |
| Prodrug Formation | Varied (e.g., β-alanine-5-OH-DPAT enhanced transport) | Improved transport efficiency and prolonged pharmacological effect due to delayed release and skin depot formation. | uni-freiburg.de |
Future Research Directions for 5 Oh Dpat
Elucidation of Further Receptor Interaction Specificities and Biases
Advanced research aims to fully characterize the intricate receptor interaction specificities and signaling biases of 5-OH-DPAT and its derivatives. Studies have already revealed differential interactions of the (S)- and (R)-enantiomers of this compound with the D2 receptor. For instance, (S)-5-OH-DPAT is observed to form a crucial hydrogen bond with the S193^5.42 residue, whereas (R)-5-OH-DPAT preferentially interacts with S197^5.46. mdpi.com This differential interaction can influence the efficacy of agonists depending on the signaling pathway activated. mdpi.com
Furthermore, investigations into biased agonism have shown that (S)-5-OH-DPAT exhibits a "dopamine-like" coupling profile, indicating a balanced activation of G protein and β-arrestin pathways. nih.govresearchgate.net In contrast, (R)-5-OH-DPAT demonstrates a preference for G_oB protein coupling over β-arrestin 2 recruitment, suggesting a distinct signaling bias. nih.gov This functional selectivity is critical because compounds with G protein-coupling preference may lead to prolonged G protein-coupled inwardly-rectifying potassium (GIRK) channel responses, potentially reducing receptor desensitization. nih.gov Future research will continue to dissect these biases, including the role of specific residues like H6.55 in β-arrestin 2 recruitment and G protein subtype coupling specificity, to design ligands with tailored pharmacological profiles. nih.govresearchgate.net
The development of bivalent ligands derived from this compound also highlights the potential for uncovering novel receptor interaction specificities. These bivalent compounds, which feature a pharmacophore based on this compound, have shown significant cooperative gains in D2 receptor affinity and potency, with spacer length playing a pronounced role in influencing affinity. nih.govresearchgate.net For example, specific bivalent compounds demonstrated a 23-fold increase in D2 affinity and up to a 94-fold increase in D2 receptor activation potency compared to monovalent this compound. nih.gov
Table 1: Binding Affinity and Potency of Bivalent Ligands Derived from this compound at D2 Receptors
| Compound | D2 Receptor Binding Affinity (Kᵢ, nM) | D2 Receptor Potency (EC₅₀, nM) | Fold Increase in Affinity vs. This compound | Fold Increase in Potency vs. This compound |
| This compound | 59 nih.gov | 41 nih.gov | - | - |
| Compound 11d | 2.5 nih.gov | 1.7 nih.gov | 23.6 nih.gov | 24.1 nih.gov |
| Compound 14b | 2.0 nih.gov | 0.44 nih.gov | 29.5 nih.gov | 93.2 nih.gov |
Note: Data for bivalent ligands are representative examples from studies on novel bivalent molecules derived from this compound. nih.gov
Development of Advanced Research Tools and Probes Based on this compound Scaffolds
The unique pharmacological profile of this compound makes it an excellent scaffold for developing advanced research tools and probes. Radiolabelled ¹¹C-5-OH-DPAT is already utilized as an agonist radioligand for mapping the distribution and function of D2 and D3 receptors in the brain. wikipedia.org
Further research focuses on creating novel bivalent ligands, which, as mentioned, can achieve significantly enhanced affinity and potency at D2/D3 receptors. nih.govresearchgate.net These compounds, by varying linker lengths and structural elements, provide valuable probes for understanding receptor dimerization, allosteric modulation, and the structural requirements for optimal receptor interaction. nih.govresearchgate.net
Moreover, the exploration of biased agonism has led to the identification of D2 receptor agonists that selectively activate specific G-protein subtypes while inhibiting β-arrestin recruitment. acs.org Such G-protein biased D2 receptor agonists, potentially including those based on this compound scaffolds, are crucial tools for dissecting the mechanistic roles of β-arrestins in dopaminergic receptors involved in various neuropsychiatric disorders. acs.org These tools can help differentiate between desired therapeutic effects and potential side effects mediated by different signaling pathways. acs.org
The development of prodrugs of this compound is also an active area of research, aiming to improve pharmacokinetic properties, such as solubility and transdermal delivery efficiency. universiteitleiden.nl This includes investigating derivatives like valine- and β-alanine-5-OH-DPAT to optimize drug delivery and enhance the utility of this compound in research settings. universiteitleiden.nl
Optimizing Pre-clinical Models for Predictive Translational Outcomes
Optimizing preclinical models is crucial for translating findings with this compound into clinical applications. This compound is currently being studied in the treatment of Parkinson's disease, necessitating robust preclinical models. wikipedia.org
Recent advancements involve characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) relationships of (S)-5-OH-DPAT using transdermal iontophoresis in anesthetized animal models. universiteitleiden.nl This approach allows for controlled and reversible pharmacological responses, where striatal dopamine (B1211576) levels serve as a measurable pharmacodynamic endpoint. universiteitleiden.nl This methodology enables a more quantitative assessment of drug delivery and its impact on dopaminergic stimulation, which is vital for predicting translational outcomes and potentially reducing side effects in symptomatic Parkinson's disease treatment. universiteitleiden.nl
Preclinical models, such as the 6-hydroxydopamine (6-OHDA) rat model and MPTP monkey model of Parkinson's disease, are widely used to evaluate the anti-parkinsonian and anti-dyskinetic effects of dopaminergic agonists. nih.govresearchgate.net The predictive validity of these models is supported by the observation that medications known to modulate clinical L-DOPA-induced dyskinesia (LID) in patients show comparable effects in these animal models. nih.gov Future research will continue to refine these models, potentially integrating advanced PK-PD modeling and real-time biomarker monitoring, to enhance their predictive power for human clinical responses.
Exploring Novel Therapeutic Applications Beyond Parkinson's Disease (within the scope of D2/D3 agonism)
While this compound is primarily investigated for Parkinson's disease, the broader scope of D2/D3 agonism extends to other neuropsychiatric and neurodegenerative conditions, offering avenues for novel therapeutic applications. Dopamine D2 and D3 receptors are critical targets in the central nervous system, and their modulation is relevant for a range of disorders. nih.govresearchgate.net
Future research could explore the utility of this compound and its derivatives in conditions where D2/D3 receptor dysregulation is implicated. For instance, potent bivalent agonists or antagonists for dopamine receptors, including those derived from this compound, might find therapeutic use in neuropsychiatric diseases like schizophrenia. nih.govresearchgate.net While partial D2 agonists like aripiprazole (B633) are already used in schizophrenia, the specific D2/D3 selectivity and biased agonism profiles of this compound derivatives could offer advantages in terms of efficacy and side effect profiles. benthamopen.com
The precise D2/D3 agonism offered by this compound could be leveraged to investigate its potential in other neurodegenerative disorders beyond Parkinson's disease, where dopaminergic system dysfunction plays a role. The development of ligands with specific signaling biases, as discussed in Section 7.1, could open doors to treatments that selectively target therapeutic pathways while minimizing undesirable effects, thus expanding the therapeutic landscape for D2/D3 agonists.
Q & A
Basic Research Questions
Q. How is 5-OH-DPAT synthesized and characterized for experimental use?
- Methodological Answer :
- Synthesis : this compound is synthesized via regioselective hydroxylation of 2-(N,N-di-n-propylamino)tetralin derivatives. Purity is validated using HPLC and mass spectrometry. For novel compounds, structural confirmation requires NMR (¹H/¹³C) and elemental analysis .
- Characterization : Known compounds must cite prior literature for identity confirmation, while novel derivatives require full spectral data, melting points, and purity ≥95% (via HPLC) .
- Example Data : In receptor binding assays, this compound exhibits subnanomolar affinity for D3 receptors (Ki = 0.2 nM), with selectivity over D2 receptors (Ki = 3.4 nM) .
Q. What experimental approaches determine this compound’s receptor selectivity?
- Methodological Answer :
- Radioligand Displacement Assays : Use [³H]-spiperone or [³H]-7-OH-DPAT in competitive binding studies with transfected HEK-293 cells expressing D2/D3 receptors. Calculate Ki values via Cheng-Prusoff equation .
- Functional Assays : Measure cAMP inhibition (D3 receptor activation) or calcium mobilization (D2 receptor coupling) to confirm agonist efficacy .
- Critical Step : Include negative controls (e.g., untransfected cells) and validate results with reference agonists like quinpirole .
Q. How does the S192A mutation in D3 receptors affect this compound binding?
- Methodological Answer :
- Site-Directed Mutagenesis : Introduce S192A mutation via PCR-based methods and verify with sequencing. Compare wild-type (WT) and mutant receptor binding in transfected cells .
- Key Finding : The S192A mutation reduces this compound’s binding affinity by 18-fold due to loss of hydrogen bonding with Ser192 and disrupted π-stacking with His349 (Table 1) .
Table 1 : Binding Affinity of this compound in WT vs. S192A D3 Receptors
| Receptor Type | Ki (nM) | Fold Change |
|---|---|---|
| WT D3 | 0.2 | — |
| S192A D3 | 3.6 | 18× ↓ |
| Source: Docking and binding assays |
Advanced Research Questions
Q. How can molecular docking studies clarify this compound’s interaction with D3 receptors?
- Methodological Answer :
- Software : Use MOE (Molecular Operating Environment) with the AMBER10:EHT force field. Generate ligand-receptor complexes via induced-fit docking .
- Key Interactions : Identify hydrogen bonds (e.g., Asp110 salt bridge, Ser192 hydroxyl) and π-stacking (His349). In S192A mutants, loss of these interactions explains reduced affinity (Fig. 4C-D) .
- Validation : Compare docking scores (e.g., Gibbs free energy ΔG) with experimental Ki values. Discrepancies >1 log unit warrant re-evaluation of protonation states or water-mediated bonds .
Q. What optimizations improve this compound’s utility in PET imaging?
- Methodological Answer :
- Isomer Purity : Use chiral resolution to isolate the (S)-isomer, which has 10× higher D3 affinity than the (R)-isomer. This enhances striatal-to-cerebellum ratios in PET .
- Radiolabeling : Optimize ¹¹C-methylation procedures to achieve specific activity >1000 Ci/mmol. Monitor radiochemical purity via radio-HPLC .
- In Vivo Validation : Conduct time-activity curve analyses in non-human primates. Target a striatal uptake ratio ≥2:1 (Fig. 8) .
Q. How do iontophoretic parameters influence this compound’s transdermal flux?
- Methodological Answer :
- Experimental Setup : Use Franz diffusion cells with porcine skin. Apply current densities of 0.1–0.5 mA/cm² and donor concentrations of 1–10 mM .
- Key Variables :
- Electroosmotic Flow : Measure using acetaminophen as a marker. Linear correlation (R² >0.95) confirms minimal interference with this compound flux .
- Buffer pH : Acceptor phase pH 7.4 maximizes flux (1.0 µmol/cm²/h) vs. pH 6.2 (0.2 µmol/cm²/h) due to reduced counter-ion competition .
- Data Interpretation : Use nonlinear regression to model flux vs. donor concentration (saturation observed at >5 mM) .
Contradictions and Validation
- D3 vs. D2 Selectivity : While this compound is D3-preferential, functional assays may show off-target D2 effects at high concentrations. Use low nM doses (<10 nM) to minimize cross-reactivity .
- In Vivo vs. In Vitro Binding : PET studies with racemic ¹¹C-5-OH-DPAT underestimate target engagement compared to pure (S)-isomer data. Always report isomer composition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
